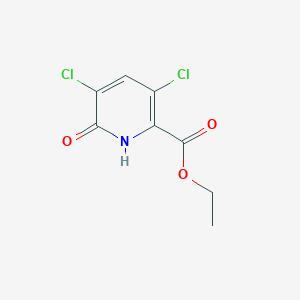![molecular formula C11H16N2 B11760560 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to a benzene ring. The presence of the amine group at the 3-position and a methyl group at the 1-position further defines its structure. Benzazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with methyl acrylate followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzazepine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound exhibits promising pharmacological properties, including potential use as an antidepressant, anxiolytic, and antipsychotic agent.
Industry: It is used in the development of novel materials and as a building block in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can lead to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are implicated in mood regulation and cognitive functions. The exact molecular pathways involved may vary depending on the specific receptor subtype and the context of its application.
Comparison with Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine can be compared with other similar compounds to highlight its uniqueness:
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methyl group at the 1-position, which may influence its biological activity and receptor binding affinity.
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Contains an additional nitrogen atom in the ring, leading to different pharmacological properties.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one:
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-13-8-10(12)7-6-9-4-2-3-5-11(9)13/h2-5,10H,6-8,12H2,1H3 |
InChI Key |
MOCCSXHSLVSNFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



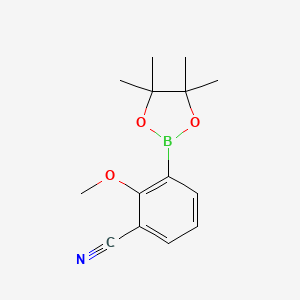
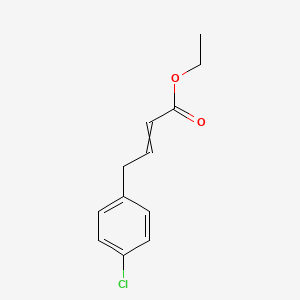


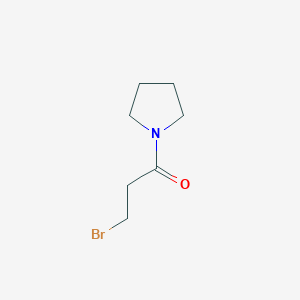
![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)

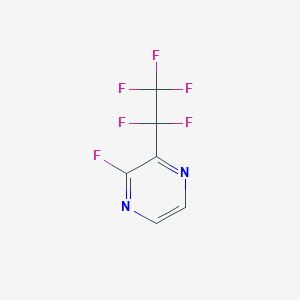
![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
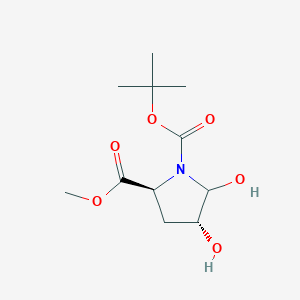
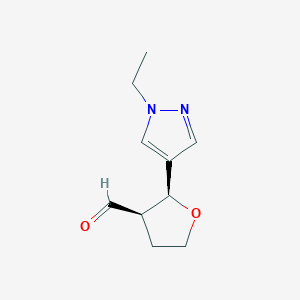
![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)
